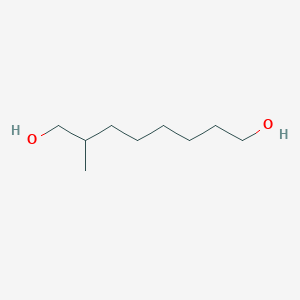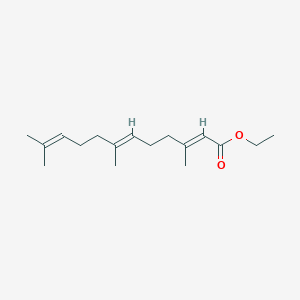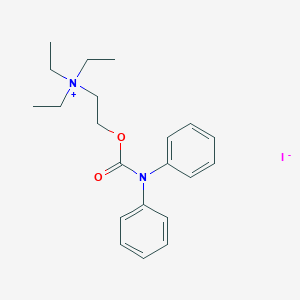
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AETD, and it is a white crystalline powder that is soluble in water and ethanol. AETD has been studied extensively in recent years due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
Mécanisme D'action
The mechanism of action of AETD is not fully understood. However, it is believed that AETD exerts its effects by inhibiting the activity of various enzymes and proteins. AETD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins. AETD has also been shown to inhibit the activity of various cancer-related proteins, including c-Myc and HIF-1alpha.
Effets Biochimiques Et Physiologiques
AETD has several biochemical and physiological effects. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
AETD has several advantages for lab experiments. AETD is a relatively simple compound to synthesize, and it can be produced using standard laboratory equipment. AETD is also relatively stable and can be stored for long periods without degradation. AETD has several limitations for lab experiments. AETD is a relatively new compound, and its properties and potential applications are still being studied. AETD is also a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on AETD. One potential direction is the development of AETD-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of AETD's effects on the central nervous system. AETD has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This suggests that AETD may have potential applications in the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the study of AETD's effects on the immune system. AETD has been shown to have potential anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of AETD is a complex process that involves several steps. The first step involves the reaction of triethylamine with 2-chloroethanol in the presence of sodium hydroxide. This reaction produces 2-hydroxyethyltriethylammonium chloride. The second step involves the reaction of 2-hydroxyethyltriethylammonium chloride with diphenylcarbamic acid in the presence of sodium hydroxide. This reaction produces AETD. The synthesis of AETD is a relatively simple process, and it can be performed in a laboratory setting using standard laboratory equipment.
Applications De Recherche Scientifique
AETD has several potential scientific research applications. One of the most promising applications of AETD is in the field of medicine. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to have potential applications in the field of biochemistry. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to have potential applications in the field of biotechnology. It has been shown to be a useful reagent for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
101710-53-6 |
|---|---|
Nom du produit |
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate |
Formule moléculaire |
C21H29IN2O2 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
2-(diphenylcarbamoyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C21H29N2O2.HI/c1-4-23(5-2,6-3)17-18-25-21(24)22(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
FZZZZUCJAZQZGQ-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
SMILES canonique |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Synonymes |
AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



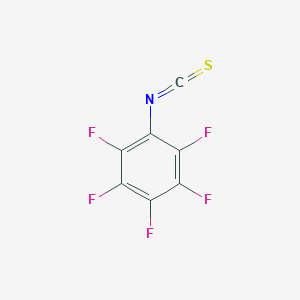
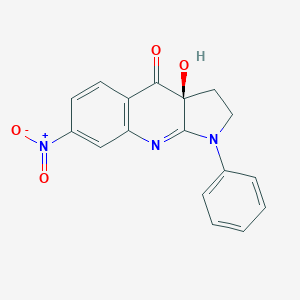

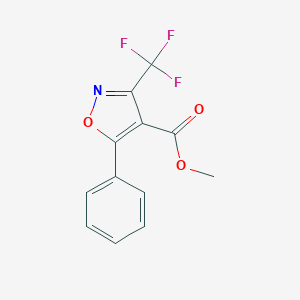
![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)


![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
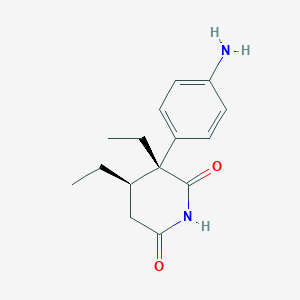
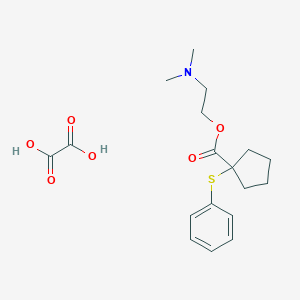
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

